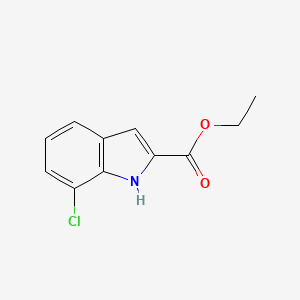

ethyl 7-chloro-1H-indole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 7-chloro-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-2-15-11(14)9-6-7-4-3-5-8(12)10(7)13-9/h3-6,13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDPSWAIDXFYTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Ethyl 7 Chloro 1h Indole 2 Carboxylate and Its Analogs

Established Synthetic Pathways for Indole-2-Carboxylate (B1230498) Ring Systems

The construction of the indole (B1671886) nucleus can be achieved through various classical and modern synthetic methodologies. For substituted indole-2-carboxylates, several key strategies have proven effective.

One of the oldest and most reliable methods for indole synthesis, the Fischer indole synthesis, produces the aromatic heterocycle from a substituted phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. tcichemicals.comwikipedia.org Discovered by Emil Fischer in 1883, this reaction remains a cornerstone of heterocyclic chemistry. wikipedia.orgyoutube.com The synthesis can often be performed as a one-pot reaction without the need to isolate the intermediate arylhydrazone. thermofisher.com

The general mechanism involves the initial formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org Following protonation, the key step is a cyclic wikipedia.orgwikipedia.org-sigmatropic rearrangement that produces a diimine intermediate. This intermediate subsequently undergoes cyclization and eliminates ammonia (B1221849) under acid catalysis to yield the aromatic indole ring. wikipedia.org

For the synthesis of ethyl 7-chloro-1H-indole-2-carboxylate, the logical precursors would be (2-chlorophenyl)hydrazine (B82148) and ethyl pyruvate (B1213749). The ortho-position of the substituent on the hydrazine (B178648) ring directs the cyclization to form the 7-substituted indole. youtube.com The reaction is catalyzed by a variety of Brønsted or Lewis acids. tcichemicals.comwikipedia.org

Table 1: Typical Acid Catalysts in Fischer Indole Synthesis

| Catalyst Type | Examples |

|---|---|

| Brønsted Acids | Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄), Polyphosphoric acid (PPA), p-Toluenesulfonic acid (p-TsOH) wikipedia.org |

| Lewis Acids | Boron trifluoride (BF₃), Zinc chloride (ZnCl₂), Aluminum chloride (AlCl₃) wikipedia.org |

The choice of acid can influence reaction rates and yields, and in the case of unsymmetrical ketones, it can affect the regioselectivity of the final product. thermofisher.com

Nitrene insertion reactions provide a powerful route to the indole nucleus by forming a key C-N bond through the intramolecular insertion of a reactive nitrene intermediate into a C-H bond. uninsubria.it This approach is particularly useful for synthesizing 7-haloindole carboxylates. mdpi.com

A common strategy involves the thermolysis of a vinyl azide (B81097), which generates a nitrene that subsequently cyclizes. For example, the synthesis of ethyl 4-(benzyloxy)-7-bromoindole-2-carboxylate, an analog of the target compound, was achieved by refluxing a solution of the corresponding vinyl azide precursor in chlorobenzene (B131634). mdpi.com Similarly, functionalized indoles and tryptophan derivatives can be synthesized via a photoinduced nitrene generation and subsequent C-H insertion. rsc.org Rhodium-catalyzed nitrene insertion into an ortho-C–H bond of an aryl moiety also represents a viable pathway to form indolones, which are related structures. chemrxiv.org

The general sequence begins with the condensation of an appropriate aldehyde with ethyl azidoacetate to form an ethyl azidocinnamate derivative. mdpi.comnih.gov Thermal decomposition of this intermediate generates the nitrene, which rapidly undergoes intramolecular cyclization to afford the indole-2-carboxylate. mdpi.com

The Hemetsberger–Knittel indole synthesis is a highly effective method that involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to produce an indole-2-carboxylic ester. wikipedia.orgsynarchive.com This reaction is often considered practically failsafe and typically provides yields exceeding 70%. wikipedia.orgresearchgate.net

The synthesis is a two-step process:

Aldol (B89426) Condensation: An aryl aldehyde (e.g., 2-chlorobenzaldehyde) is condensed with an α-azidoacetate, such as ethyl azidoacetate or tert-butyl azidoacetate, in the presence of a base to form the corresponding α-azidocinnamate ester. researchgate.netpharm.or.jp

Thermal Cyclization: The isolated α-azidocinnamate is heated in a high-boiling solvent like xylene, leading to the extrusion of dinitrogen (N₂) and the formation of a nitrene intermediate, which then cyclizes to form the indole-2-carboxylate ring system. researchgate.net

The use of tert-butyl azidoacetate has been shown to improve the initial aldol condensation step, especially for less reactive aldehydes, and allows for the synthesis of tert-butyl indole-2-carboxylates. pharm.or.jp

Beyond the major named reactions, other cyclization strategies are employed to construct the indole-2-carboxylate core. One significant method is the reductive cyclization of ethyl o-nitrophenylpyruvate or its derivatives. orgsyn.org This transformation can be accomplished using various reducing agents, such as ferrous sulfate (B86663) with ammonium (B1175870) hydroxide (B78521) or through catalytic hydrogenation, to simultaneously reduce the nitro group and facilitate cyclization to the indole ring. orgsyn.org

Modern palladium-catalyzed reactions have also emerged as powerful tools. For instance, Pd(0)-catalyzed gas-free carbonylation of 2-alkynylanilines can produce indole derivatives. beilstein-journals.org Another advanced method involves a Pd(II)-catalyzed carbonylative double cyclization of functionalized 2-alkynylanilines to create fused indole systems. beilstein-journals.org Additionally, aryl free-radicals generated at the C-7 position of existing ethyl indole-2-carboxylates can trigger intramolecular cyclizations to furnish more complex, fused polycyclic systems. nih.govnih.gov

Functionalization and Derivatization Strategies for the this compound Core

Once the indole nucleus is formed, it can be further modified through various chemical transformations. The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution.

Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. However, its application to the ethyl indole-2-carboxylate system is complex due to the multiple nucleophilic sites on the indole ring. jst.go.jp Studies on the parent ethyl indole-2-carboxylate have shown that acylation with acyl chlorides or acid anhydrides in the presence of Lewis acids can lead to a mixture of products. jst.go.jp

Specifically, monoacylation typically yields a mixture of ethyl 3-, 5-, and 7-acylindole-2-carboxylates. jst.go.jp The regioselectivity of the reaction is highly dependent on the specific reagents and conditions employed. The yield of the 5-acylated product is generally much higher than that of the 7-acylated isomer. jst.go.jp This suggests that by carefully selecting the reaction conditions, it is possible to regioselectively prepare either the 3- or 5-acylindole-2-carboxylate from the same starting material. jst.go.jp For the 7-chloro substituted target compound, the electronic and steric influence of the chlorine atom would further direct the position of acylation, likely favoring substitution at the C-3 or C-5 positions.

Table 2: Regioselectivity in Friedel-Crafts Acylation of Ethyl Indole-2-Carboxylate

| Acylating Agent | Lewis Acid | Solvent | Product Ratio (3-acyl : 5-acyl : 6-acyl) |

|---|---|---|---|

| Acetyl Chloride | AlCl₃ | CS₂ | 18 : 82 : 0 |

| Acetic Anhydride | AlCl₃ | CS₂ | 14 : 86 : 0 |

| Acetyl Chloride | SnCl₄ | CS₂ | 91 : 9 : 0 |

| Acetic Anhydride | SnCl₄ | CS₂ | 94 : 6 : 0 |

Data adapted from a study on ethyl indole-2-carboxylate, demonstrating the influence of reagents on product distribution. The original study referenced 7-acylindoles, but the provided table data from the abstract refers to 5- and 6-acyl products. For the purpose of this table, the data reflects the reported findings on regioselectivity away from the 3-position. jst.go.jp

Alkylation Reactions (e.g., N-Alkylation, C3-Alkylation)

Alkylation of the indole core can occur at the nitrogen atom (N-alkylation) or at the nucleophilic C3 position (C3-alkylation). The regioselectivity of the reaction is often dictated by the reaction conditions, particularly the base and solvent employed.

N-Alkylation: The nitrogen atom of the indole ring in this compound can be readily alkylated under basic conditions. The use of a suitable base is crucial to deprotonate the indole nitrogen, forming the corresponding anion, which then acts as a nucleophile. Common bases for this transformation include sodium hydride (NaH), potassium hydroxide (KOH), and potassium carbonate (K2CO3). The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetone (B3395972). For instance, the N-alkylation of ethyl 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylate, an analog of the title compound, has been successfully achieved using various alkyl halides in the presence of potassium carbonate in DMF. orgsyn.org A similar methodology can be applied to this compound. The general procedure involves treating the indole with a base, followed by the addition of an alkylating agent (e.g., alkyl halide, sulfate, or carbonate).

C3-Alkylation: The C3 position of the indole ring is nucleophilic and susceptible to electrophilic attack. However, the presence of the electron-withdrawing carboxylate group at the C2 position reduces the nucleophilicity of the C3 position. Despite this, C3-alkylation can be achieved under specific conditions, often requiring a catalyst to activate the electrophile. Friedel-Crafts type alkylations with activated alkenes or alcohols in the presence of a Lewis acid, such as BF3-OEt2, can lead to the introduction of an alkyl group at the C3 position. researchgate.net The reaction proceeds through the formation of a carbocationic intermediate which is then attacked by the C3 position of the indole.

| Reaction Type | Reagents and Conditions | Product(s) | Notes |

| N-Alkylation | Alkyl halide, K2CO3, DMF, 50 °C, 24 h | Ethyl 1-alkyl-7-chloro-1H-indole-2-carboxylate | General conditions based on analogous 7-haloindoles. orgsyn.org |

| C3-Alkylation | Alkene/Alcohol, Lewis Acid (e.g., BF3-OEt2) | Ethyl 7-chloro-3-alkyl-1H-indole-2-carboxylate | Reaction conditions may need optimization for the specific substrate. researchgate.net |

Ester Hydrolysis and Subsequent Re-esterification

The ethyl ester group at the C2 position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be re-esterified to a different ester if desired.

Ester Hydrolysis: Alkaline hydrolysis is the most common method for the conversion of ethyl indole-2-carboxylates to their corresponding carboxylic acids. orgsyn.org This reaction is typically carried out by heating the ester in a mixture of an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), and a co-solvent like ethanol (B145695) or methanol (B129727) to ensure solubility. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate that subsequently collapses to give the carboxylate salt. Acidification of the reaction mixture then yields the free carboxylic acid. For ethyl 4,6-dichloro-1H-indole-2-carboxylate, a related compound, hydrolysis of the formylated derivative was achieved to afford the corresponding carboxylic acid. ijpcbs.com

Re-esterification: The resulting 7-chloro-1H-indole-2-carboxylic acid can be converted back to an ester through various esterification methods. The Fischer esterification is a classic method that involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or hydrochloric acid (HCl). ucalgary.calibretexts.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, or the water formed during the reaction is removed. Alternatively, the carboxylic acid can be activated, for example, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with an alcohol. nih.gov

| Reaction | Reagents and Conditions | Product |

| Ester Hydrolysis | NaOH or KOH (aq), Ethanol/Methanol, Reflux | 7-Chloro-1H-indole-2-carboxylic acid |

| Re-esterification (Fischer) | Alcohol, H2SO4 or HCl (catalytic), Reflux | Alkyl 7-chloro-1H-indole-2-carboxylate |

| Re-esterification (via Acyl Chloride) | 1. SOCl2 or (COCl)2 2. Alcohol, Base | Alkyl 7-chloro-1H-indole-2-carboxylate |

Halogenation and Directed Substituent Modifications

The indole ring is susceptible to electrophilic halogenation, with the C3 position being the most reactive site.

Halogenation: While direct halogenation of this compound at the C3 position is not explicitly detailed in the provided search results, the general reactivity of indole-2-carboxylates suggests that this transformation is feasible. clockss.org Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are commonly used for the selective halogenation of indoles at the C3 position under mild conditions. The reaction is typically carried out in a solvent like carbon tetrachloride (CCl4) or dichloromethane (B109758) (CH2Cl2). The electron-withdrawing nature of the ester at C2 deactivates the ring towards electrophilic substitution, but the C3 position remains the most nucleophilic site. The synthesis of ethyl 7-haloindole carboxylates has been achieved through methods like iodination with iodine monochloride (ICl) on a pre-formed indole ring. mdpi.com

Mannich Reactions

The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound (in this case, the indole at the C3 position), formaldehyde (B43269), and a primary or secondary amine. masterorganicchemistry.com This reaction provides a straightforward method for the introduction of an aminomethyl group at the C3 position of the indole nucleus.

For substituted 1H-indole-2-carboxylic acid ethyl esters, the Mannich reaction with formaldehyde and a secondary amine, such as morpholine, has been shown to yield the corresponding 3-(aminomethyl) derivatives. nih.gov The reaction typically proceeds by the formation of an electrophilic iminium ion from formaldehyde and the amine, which is then attacked by the nucleophilic C3 position of the indole. The reaction is often carried out in a protic solvent like ethanol or acetic acid.

Formylation Reactions (e.g., Vilsmeier–Haack Formylation)

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. wikipedia.orgorganic-chemistry.org The reaction introduces a formyl group (-CHO) onto the ring, typically at the most nucleophilic position.

For indole-2-carboxylates, the Vilsmeier-Haack reaction occurs at the C3 position. The reaction involves the use of a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a dehydrating agent, most commonly phosphorus oxychloride (POCl3). chemistrysteps.com The electrophilic Vilsmeier reagent is then attacked by the C3 position of the indole. A study on ethyl-4,6-dichloro-1H-indole-2-carboxylate, a close analog, demonstrated successful Vilsmeier-Haack formylation to afford the corresponding 3-formyl derivative. ijpcbs.com This indicates that this compound would likely undergo a similar transformation.

Hydrazinolysis and Subsequent Hydrazone Formation

The ester functionality of this compound can undergo hydrazinolysis, which involves reaction with hydrazine hydrate (B1144303) (N2H4·H2O). mdpi.com This reaction converts the ethyl ester into the corresponding carbohydrazide (B1668358).

Hydrazinolysis: The reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent, such as ethanol. The hydrazide is a versatile intermediate that can be used for the synthesis of various heterocyclic compounds. For example, the hydrazinolysis of ethyl 1H-indole-2-carboxylate has been reported to yield indol-2-carbohydrazide. mdpi.com

Hydrazone Formation: The resulting 7-chloro-1H-indole-2-carbohydrazide can then be condensed with aldehydes or ketones to form the corresponding hydrazones. mdpi.com This reaction is usually performed in a protic solvent like ethanol, often with a catalytic amount of acid. It is important to note that in some cases, particularly with 3-formyl-indole-2-carboxylates, reaction with hydrazine hydrate can lead to cyclized products rather than simple hydrazones. nih.gov

Oxidation and Reduction Transformations

The this compound molecule possesses two main sites for oxidation and reduction reactions: the indole ring and the ethyl ester group.

Oxidation: The electron-rich indole ring is susceptible to oxidation. The outcome of the oxidation depends on the oxidant and the reaction conditions. Oxidation can lead to the formation of oxindoles, or cleavage of the pyrrole (B145914) ring. The oxidation of indole-2-carboxylic acid has been studied electrochemically, leading to various dioxindole products. researchgate.net Chemical oxidation of indoles to 2-oxindoles has also been reported using various reagents. rsc.org

Reduction: The ester group can be reduced to a primary alcohol. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically required for this transformation. orgsyn.orgucalgary.ca The reaction is usually carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. This reduction would yield (7-chloro-1H-indol-2-yl)methanol. The indole ring itself can also be reduced under certain conditions. Catalytic hydrogenation, for example, using palladium on carbon (Pd/C) under hydrogen pressure, can reduce the pyrrole double bond to afford the corresponding indoline (B122111) derivative. clockss.org

| Transformation | Reagents and Conditions | Product |

| Oxidation of Indole Ring | Various oxidizing agents | 7-Chloro-2-oxindole derivatives or ring-opened products |

| Reduction of Ester | 1. LiAlH4, THF/Diethyl ether 2. H2O workup | (7-Chloro-1H-indol-2-yl)methanol |

| Reduction of Indole Ring | H2, Pd/C, solvent | Ethyl 7-chloroindoline-2-carboxylate |

Cyclocondensation Reactions for Fused Heterocycles

The indole nucleus, particularly functionalized esters like this compound, serves as a valuable scaffold for the construction of more complex, fused heterocyclic systems. Cyclocondensation reactions are a key strategy in this synthetic approach, allowing for the annulation of new rings onto the indole core. These reactions often involve the simultaneous alkylation of both the nitrogen and C-2 positions of the indole, leading to polycyclic structures. acs.orgnih.gov

One notable approach is the Brønsted acid-catalyzed (4+2) cyclocondensation of 3-substituted indoles with donor-acceptor cyclopropanes. nih.gov This method facilitates the creation of the 8,9-dihydropyrido[1,2-a]indole scaffold, which is central to several biologically significant indole alkaloids. acs.orgnih.gov In this type of reaction, the indole acts as a double nucleophile. After an initial C-2 alkylation, an intramolecular condensation occurs with a ketone moiety, resulting in the fused ring system. nih.gov While this has been demonstrated on various indole derivatives, the principle is applicable to 7-chloro-substituted analogs.

Another strategy involves multicomponent reactions for the modular assembly of indole-fused seven-membered heterocycles, such as oxadiazepines and thiadiazepines. nih.gov These reactions can proceed under mild conditions and offer a high degree of efficiency and a broad substrate scope. nih.gov The process typically involves the reaction of an indole, formaldehyde, and an amino hydrochloride to construct the fused heterocyclic system. nih.gov

Furthermore, intramolecular radical cyclizations represent another pathway to fused systems. The generation of 2-indolylacyl radicals from precursors like phenyl selenoesters can initiate intramolecular additions to carbon-carbon double bonds positioned at the indole nitrogen, leading to the formation of 1,2-fused ring indole derivatives. nih.gov

The table below summarizes representative cyclocondensation reactions involving indole scaffolds, illustrating the formation of various fused heterocyclic systems.

| Indole Reactant | Reagents | Catalyst/Conditions | Fused Heterocycle Product | Yield |

| 3-Methyl-1H-indole | Donor-acceptor cyclopropane | Brønsted Acid (e.g., diphenylphosphoric acid) | 8,9-dihydropyrido[1,2-a]indole derivative | Excellent |

| 3-Methylindole | Formaldehyde, Chloroethylamine hydrochloride | Aqueous HCl, 80°C | Indole-fused oxadiazepine | 86% |

| Indole-2-selenoester | AIBN, Bu3SnH | Toluene, reflux | 1,2-fused ring indole derivative | Moderate to Good |

Advanced Synthetic Techniques and Optimization for Yield and Selectivity

The synthesis of this compound and its analogs has benefited from advanced techniques aimed at improving reaction efficiency, yield, and regioselectivity. Traditional methods like the Fischer indole synthesis are often supplemented or replaced by more sophisticated approaches. nih.gov

One of the primary challenges in synthesizing 7-substituted indoles is controlling the regioselectivity of the cyclization. The Hemetsberger–Knittel indole synthesis, for instance, involves the thermolysis of an azide derived from a Knoevenagel condensation product. acs.org Optimization of this process can influence the ratio of 5- and 7-substituted regioisomers formed during the electrophilic cyclization. acs.org Another key method is the nitrene insertion methodology, which has been successfully employed for preparing ethyl 7-haloindole carboxylates. mdpi.com This process involves the condensation of aldehydes with ethyl azidoacetate followed by thermolysis. The choice of solvent, such as using degassed chlorobenzene instead of toluene, has been shown to improve yields significantly. mdpi.com

Microwave-assisted synthesis represents a significant advancement, offering rapid reaction times and often excellent yields. researchgate.net The condensation of 2-halo aryl aldehydes with ethyl isocyanoacetate, catalyzed by a copper salt (e.g., CuI, CuBr, CuCl) in an ionic liquid like 1-butyl-3-methyl imidazolium (B1220033) hydroxide ([bmim]OH), can produce indole-2-carboxylate derivatives efficiently under controlled microwave irradiation. researchgate.net This green methodology provides advantages over conventional methods by reducing reaction times and improving product yields. researchgate.net

Optimization of reaction conditions is crucial for maximizing yields. For instance, in the N-alkylation of ethyl indol-2-carboxylate, using aqueous potassium hydroxide in acetone allows for controlled synthesis of either the N-alkylated esters or the corresponding acids by adjusting the amount of base and water. mdpi.com This avoids undesired ester hydrolysis that can occur with other base-solvent systems. mdpi.com Similarly, in derivatizing the indole core, such as through Friedel-Crafts acylation at the C3 position, careful selection of catalysts (e.g., AlCl3) and reaction conditions is necessary to ensure the desired product is the major one formed. acs.org

The following table details various synthetic methods and the optimized conditions used to improve the yield and selectivity for indole-2-carboxylate derivatives.

| Synthetic Method | Starting Materials | Reagents/Catalyst | Conditions | Product | Yield |

| Hemetsberger Synthesis | 3-Chlorobenzaldehyde, Methyl 2-azidoacetate | Knoevenagel condensation, then thermolysis | Toluene, reflux | Methyl 5-chloro- and 7-chloro-1H-indole-2-carboxylate | Good (mixture of isomers) |

| Nitrene Insertion | 2-Bromo-3-(benzyloxy)benzaldehyde, Ethyl azidoacetate | NaOEt, Ethanol; then Chlorobenzene, reflux | -10°C to reflux | Ethyl 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylate | 95% |

| Microwave-Assisted Synthesis | 2-Halo aryl aldehydes, Ethyl isocyanoacetate | CuX, [bmim]OH | Microwave (100 W), 50°C | Ethyl indole-2-carboxylate derivatives | up to 97% |

| N-Alkylation | Ethyl indol-2-carboxylate, Allyl bromide | aq. KOH, Acetone | Reflux, 4h | Ethyl 1-allyl-1H-indole-2-carboxylate | 96% |

Structure Activity Relationship Sar Studies of Ethyl 7 Chloro 1h Indole 2 Carboxylate Analogs

Impact of Substitutions on the Indole (B1671886) Ring System

The indole nucleus, a privileged scaffold in medicinal chemistry, offers several positions for substitution (C-3, C-4, C-5, C-6, C-7, and N-1), each providing a unique vector for modifying a compound's steric, electronic, and hydrophobic properties. The following sections dissect the specific impact of these substitutions on the bioactivity of ethyl 7-chloro-1H-indole-2-carboxylate analogs.

Substitution at the C-7 position of the indole ring, particularly with halogens, can significantly modulate biological activity. The presence of a chlorine atom at this position, as seen in the parent compound, is often a critical determinant of potency and selectivity for various targets.

Research into dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) has highlighted the importance of C-7 substitution. For instance, a compound bearing a 7'-fluoro-2'-carboxy-indoleamine at the 4-position of an indole-2-carboxylic acid scaffold demonstrated a pronounced increase in potency against both IDO1 and TDO, with IC50 values of 2.72 µM and 3.48 µM, respectively. sci-hub.se This represented a 15- and 28.5-fold improvement over the initial hit compound, underscoring the positive contribution of the 7-fluoro-indole moiety to inhibitory activity. sci-hub.se While not a direct substitution on the primary ring, this demonstrates the favorable influence of a halogen at the 7-position of an indole system within the broader molecule.

In a separate study focused on fructose-1,6-bisphosphatase (FBPase) inhibitors, a series of 7-nitro-1H-indole-2-carboxylic acid derivatives were synthesized and evaluated. researchgate.net Although this study used a nitro group instead of a halogen, it reinforces the principle that the C-7 position is a key site for modification to achieve potent biological inhibition. researchgate.net The electronic and steric properties of the C-7 substituent are crucial in defining the interaction with the target protein.

The C-3 position of the indole-2-carboxylate (B1230498) core is one of the most frequently modified sites, and the nature of the substituent at this position profoundly impacts the resulting biological activity.

In the development of antagonists for the strychnine-insensitive glycine (B1666218) binding site on the NMDA receptor, a series of indole-2-carboxylates with various side chains at the C-3 position were synthesized. nih.gov The study revealed that modifications to the terminal phenyl ring of the C-3 side chain were critical. Quantitative structure-activity relationship (QSAR) analysis showed that bioactivity decreased with increased lipophilicity and steric bulk of the substituents, suggesting the C-3 side chain fits into a nonhydrophobic pocket of limited size. nih.gov

For allosteric modulators of the cannabinoid receptor 1 (CB1), the C-3 position was found to prefer a linear alkyl group. acs.org Replacing a C-3 ethyl group with a longer n-pentyl group led to a significant enhancement in the allosteric effect, increasing the cooperativity factor (α) from 6.9 to 17.6. acs.org This highlights the importance of the C-3 substituent's size and shape in modulating receptor function.

Furthermore, in the context of HIV-1 integrase inhibitors, rational design strategies proposed introducing a bulky hydrophobic pharmacophore at the C-3 position to fill a hydrophobic cavity in the enzyme's active site. rsc.orgnih.gov This approach aims to enhance binding affinity and antiviral efficacy. Studies on the antioxidant properties of indole derivatives also indicate that the nature of the substituent at the C-3 position significantly affects their activity. nih.gov

The following table summarizes the effect of various C-3 substituents on the biological activity of indole-2-carboxylate analogs.

| Target | C-3 Substituent Type | Effect on Activity |

| NMDA Receptor | Phenylamino-carbonyl-ethenyl with substituted phenyl | Activity decreases with lipophilic and bulky groups on the terminal phenyl ring. nih.gov |

| CB1 Receptor | Linear alkyl chains (e.g., n-pentyl) | Increased allosteric modulation compared to smaller alkyl groups (e.g., ethyl). acs.org |

| HIV-1 Integrase | Bulky hydrophobic groups | Proposed to increase binding and antiviral effect. rsc.orgnih.gov |

| Antioxidant | Various functional groups | Antioxidant potency is strongly dependent on the substituent type. nih.gov |

Studies have demonstrated the feasibility of selectively alkylating the N-1 position of the indole-2-carboxylate scaffold. mdpi.com In the context of HIV-1 integrase inhibitors, the indole core, including the N-H group, was observed to participate in π-stacking interactions with viral DNA, suggesting that substitution at N-1 could disrupt this favorable interaction. rsc.org

In another study, the addition of a hex-1-en-2-yl group to both the N-1 and C-2 positions of indole-2-carboxylic acid was achieved, creating a novel doubly functionalized molecule. mdpi.com The development of synthetic methods for creating N-1-quinoxaline-indoles also opens up new avenues for exploring SAR at this position, marrying the indole scaffold with another privileged heterocycle. nih.gov The ability to functionalize the N-1 position is critical for probing its role in ligand-receptor interactions and for optimizing pharmacokinetic properties.

The C-2 substituent is a defining feature of this class of compounds. The ethyl carboxylate group is not merely a synthetic handle but a crucial pharmacophoric element. Its hydrolysis to the corresponding carboxylic acid is a common metabolic or synthetic transformation that often has a profound impact on biological activity.

For many targets, the free carboxylic acid is the active species. In the development of HIV-1 integrase inhibitors, the C-2 carboxyl group was intentionally introduced to enhance metal chelation with the two Mg²⁺ ions in the enzyme's active site, a critical interaction for inhibition. nih.gov Similarly, for antagonists of the CysLT1 receptor, the indole ring and the carboxylic acid function were identified as two of the three necessary pharmacophores for activity. nih.gov

The ester form can act as a prodrug, improving properties like cell permeability, with subsequent intracellular hydrolysis releasing the active carboxylic acid. The synthesis of indole-2-carboxamides from the corresponding carboxylic acid is a widely used strategy to explore SAR, where the amide bond replaces the ester or acid, leading to compounds with different hydrogen bonding capabilities and stability. nih.govmdpi.comnih.gov The conversion of the C-2 ester to the carboxylic acid is a key step in the synthesis of many biologically active indole-2-carboxamides and other derivatives. nih.govnih.gov

The position of substituents, particularly halogens, on the benzene (B151609) portion of the indole ring can dramatically alter biological activity. Comparing isomers where the substituent is moved from one carbon to another provides valuable insight into the topology of the ligand-binding pocket.

In the study of CB1 receptor allosteric modulators, moving a chloro substituent from the C-5 to the C-6 position resulted in a drastic reduction in binding affinity (KB = 3673 nM for the 6-chloro analog vs. much lower for 5-chloro analogs), although the allosteric modulation effect was retained. acs.org This strongly suggests that the C-5 position is optimal for this substituent and that the binding pocket has a specific shape that disfavors a bulky group at C-6. acs.org

In the pursuit of IDO1/TDO inhibitors, various positional isomers were investigated. sci-hub.se A 6-acetamido-indole-2-carboxylic acid derivative was identified as a potent dual inhibitor. sci-hub.se This indicates that substitution at the C-6 position can be highly beneficial for activity against these enzymes. The study also explored C-4 substituted analogs, which generally showed no inhibition, highlighting the sensitivity of the target to the substituent's location. sci-hub.se

For CysLT1 receptor antagonists, removing the two chlorine atoms from a 4,6-dichloro-1H-indole-2-carboxylate lead compound was found to be favorable for improving potency, suggesting that for this particular target, an unsubstituted or differently substituted ring is preferred over the 4,6-dichloro pattern. nih.gov

The following table summarizes the observed effects of substituent position on activity for different targets.

| Target | C-5 Substitution | C-6 Substitution | C-4 Substitution | C-7 Substitution |

| CB1 Receptor | Chloro group tolerated, contributes to high affinity. acs.org | Chloro group drastically reduces binding affinity. acs.org | Not explicitly compared. | Not explicitly compared. |

| IDO1/TDO | Not explicitly compared. | Acetamido group leads to potent dual inhibitors. sci-hub.se | Various linkers and groups resulted in no inhibition. sci-hub.se | Fluoro-indole moiety contributes to high potency. sci-hub.se |

| CysLT1 Receptor | Removal of chloro (from 4,6-dichloro) is favorable. nih.gov | Removal of chloro (from 4,6-dichloro) is favorable. nih.gov | Removal of chloro (from 4,6-dichloro) is favorable. nih.gov | Not explicitly compared. |

Pharmacophore Elucidation and Rational Ligand Design Principles

The collective SAR data from these diverse studies allows for the elucidation of pharmacophore models and the application of rational design principles for creating new, more effective molecules based on the this compound scaffold.

A pharmacophore model for antagonists of the NMDA receptor's glycine binding site was refined based on SAR studies of C-3 substituted indole-2-carboxylates. nih.gov The model identified a nonhydrophobic pocket of limited size that accommodates the terminal part of the C-3 side chain. nih.gov

For HIV-1 integrase inhibitors, rational design was employed based on the crystal structure of the enzyme. rsc.orgnih.gov This led to the hypothesis that the C-2 carboxylic acid is a key metal-chelating element and that the C-3 position could be modified with bulky groups to occupy an adjacent hydrophobic cavity, thereby increasing potency. rsc.orgnih.gov

In the development of CB1 allosteric modulators, SAR studies revealed that the indole-2-carboxamide scaffold is a viable template. nih.gov The general structure was divided into the bicyclic aryl fragment and the amide fragment, with systematic variations in both parts leading to the identification of key features for potent allosterism, such as the preference for a C-5 chloro group and a linear alkyl chain at C-3. acs.orgnih.gov

Similarly, for CysLT1 antagonists, the indole ring, the C-2 carboxylic acid, and the C-3 side chain were identified as the three essential pharmacophoric components required for activity. nih.gov This understanding allows for focused optimization of these key elements to improve antagonist potency. nih.gov

Optimization Strategies for Enhanced Binding Affinity and Selectivity of this compound Analogs

The indole-2-carboxylate scaffold, exemplified by this compound, serves as a versatile template in medicinal chemistry. Researchers have systematically modified its structure to enhance binding affinity and selectivity for a diverse range of biological targets. Optimization strategies primarily focus on substitutions at various positions of the indole nucleus, particularly at the C3, C5, and C6 positions, as well as modifications of the C2 carboxylate group.

Modifications at the C3 Position

The C3 position of the indole ring has been a major focus for structural modifications to improve potency and selectivity. Studies on antagonists for the strychnine-insensitive glycine binding site of the N-methyl-D-aspartate (NMDA) receptor have shown that introducing α,β-unsaturated side chains at this position can lead to compounds with nanomolar affinity. acs.org For instance, the introduction of a 2-[(phenylamino)carbonyl]ethenyl side chain at C3 of a 4,6-dichloroindole-2-carboxylic acid core resulted in a potent antagonist with a pKi value of 8.5 and over 1000-fold selectivity for the glycine binding site compared to NMDA, AMPA, and kainate binding sites. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) analyses on these C3-substituted analogs revealed specific electronic and steric requirements for optimal activity. acs.orgnih.gov It was found that:

Lipophilicity and Steric Bulk: Increasing the lipophilicity and steric bulk of substituents on the terminal phenyl ring of the C3 side chain generally decreases the binding affinity (pKi). acs.orgnih.gov

Electronic Effects: The presence of electron-donating groups, particularly at the para position of the terminal phenyl ring, enhances binding affinity. acs.orgnih.gov

These findings suggest that the terminal phenyl ring of the C3 side chain fits into a nonhydrophobic pocket of limited size within the receptor. acs.orgnih.gov

In the context of allosteric modulators for the cannabinoid receptor 1 (CB1), the C3 position also plays a critical role. Structure-activity relationship studies have demonstrated that this position favors a linear alkyl group. acs.org Altering the length of this alkyl chain significantly influences both binding affinity (KB) and binding cooperativity (α). For example, replacing a C3 ethyl group with an n-pentyl group led to a significant enhancement in the allosteric effect, increasing the cooperativity factor α from 6.9 to 17.6. acs.org Further extension to a hexyl group resulted in one of the lowest KB values (89.1 nM) obtained for any CB1 allosteric modulator. acs.org

The following table summarizes the effect of C3 alkyl chain length on CB1 receptor modulation:

| Compound | C3-Substituent | Binding Affinity (KB, nM) | Cooperativity (α) |

| 12d | n-Propyl | 259.3 | 24.5 |

| 12f | n-Hexyl | 89.1 | - |

| 1 (ORG27569) | Ethyl | - | 6.9 |

| 2 | n-Pentyl | - | 17.6 |

| Data sourced from multiple studies on indole-2-carboxamide analogs. acs.org |

For apoptosis inducers based on the indole-2-carboxylic acid benzylidene-hydrazide scaffold, substitution at the C3-position was also found to be crucial for activity. A 20-fold increase in apoptotic activity was achieved by replacing a methyl group at C3 with a phenyl group. nih.gov

Modifications at the C5 and C6 Positions

The C5 and C6 positions of the indole ring are key sites for introducing modifications to tune the electronic properties and steric profile of the molecule, thereby affecting binding and selectivity.

For CB1 receptor allosteric modulators, an electron-withdrawing group at the C5 position is a key structural requirement. acs.orgnih.gov The presence of a chloro or fluoro group at C5 was shown to enhance the modulatory potency at the CB1 receptor. nih.gov This is exemplified in the prototypical modulator 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569). acs.orgacs.org

In the development of HIV-1 integrase inhibitors, substitutions at the C6 position have proven effective. The introduction of a halogenated benzene ring at C6 via a Buchwald–Hartwig reaction led to compounds with markedly improved inhibitory effects. rsc.org Molecular modeling suggested that this C6 substituent could effectively bind with viral DNA through π–π stacking interactions, contributing to the enhanced potency. rsc.org Compound 17a , a derivative with a C6 modification, showed an IC50 value of 3.11 μM against HIV-1 integrase. rsc.org

The table below illustrates the impact of C5 and C6 substitutions on the activity of indole-2-carboxylate analogs against different targets.

| Compound Class | Target | Favorable Substitution | Observed Effect | Reference |

| Indole-2-carboxamides | CB1 Receptor | C5-Chloro or C5-Fluoro | Enhanced negative allosteric modulation | nih.gov |

| Indole-2-carboxylic acids | HIV-1 Integrase | C6-Halogenated benzene | Improved inhibitory activity (IC50 = 3.11 μM) | rsc.org |

| Indole-2-carboxamides | T. cruzi | C5-Methyl, Ethyl, Cyclopropyl (B3062369) (EDG) | Moderate to good potency (pEC50 5.4-6.2) | nih.govacs.org |

| Indole-2-carboxamides | T. cruzi | C5-Halogen, Trifluoromethyl (EWG) | Inactive | nih.govacs.org |

For anti-Trypanosoma cruzi agents, small, aliphatic, electron-donating groups (EDG) such as methyl, ethyl, or cyclopropyl at the C5 position were favored, leading to compounds with moderate to good potency. nih.govacs.org Conversely, analogs bearing electron-withdrawing groups (EWG) like halogens or trifluoromethyl at this position were found to be inactive. nih.govacs.org

Modifications at the C2-Carboxylate/Carboxamide Moiety

The C2 position, typically featuring a carboxylate or carboxamide, is essential for interaction with many biological targets, often through chelation with metal ions or hydrogen bonding. rsc.orgmdpi.com While the free carboxylic acid is often crucial, modifications of this group can enhance cell permeability and create prodrugs. For HIV-1 integrase inhibitors, the C2 carboxyl group is critical for chelating with the two Mg2+ ions in the enzyme's active site. mdpi.com Esterification of this group impaired this chelation and abolished the inhibitory activity. rsc.org Subsequent hydrolysis of the ester to restore the carboxylic acid was necessary to regain the biological effect. rsc.org

In the development of CysLT1 antagonists, the indole-2-carboxylic acid moiety was identified as a unique and essential feature compared to known antagonists. nih.gov For CB1 allosteric modulators, the carboxamide functionality at C2 was found to be a requirement for activity. nih.gov Optimization efforts also focused on the N-substituent of the carboxamide, revealing that the length of the linker between the amide bond and a terminal phenyl ring, as well as the nature of the amino substituent on that ring, significantly impact binding affinity and cooperativity. acs.org

Mechanistic and Computational Studies

Molecular Target Identification and Elucidation of Pathway Modulation

The primary molecular target identified for derivatives of the 7-chloro-indole core is Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase involved in numerous cellular processes. tandfonline.comresearchgate.net Overexpression and aberrant activity of GSK-3β are linked to the pathophysiology of several conditions, including type 2 diabetes, cancer, and neurodegenerative disorders like Alzheimer's disease. tandfonline.comnih.gov

A novel class of GSK-3β inhibitors based on a 7-chloro-9H-pyrimido[4,5-b]indole scaffold has been developed. nih.gov This scaffold was derived from the pan-Janus kinase (JAK) inhibitor, tofacitinib. nih.gov The resulting compounds demonstrate potent inhibition of GSK-3β, a key enzyme in the tau protein hyperphosphorylation cascade, which is a hallmark of Alzheimer's disease. researchgate.netnih.gov By inhibiting GSK-3β, these compounds can modulate cellular signaling pathways critical to neuronal health and function. tandfonline.com

Furthermore, the broader indole-2-carboxylic acid scaffold, with substitutions at the 7-position, has been explored for other targets. For instance, a derivative featuring a 7-methoxy group, 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid, was identified as a highly potent and selective antagonist for the cysteinyl leukotriene receptor 1 (CysLT1). nih.gov This highlights the versatility of the 7-substituted indole-2-carboxylate (B1230498) framework in targeting different receptor and enzyme systems.

Detailed Mechanisms of Receptor Binding and Allosteric Modulation

Detailed studies specifically elucidating the receptor binding and allosteric modulation mechanisms of ethyl 7-chloro-1H-indole-2-carboxylate are not extensively covered in the available research. While related indole-2-carboxamide analogs (notably the 5-chloro isomer) have been thoroughly investigated as allosteric modulators of the cannabinoid CB1 receptor, this specific information is not available for the 7-chloro variant.

Enzymatic Inhibition Mechanisms and Kinetic Analysis

The 7-chloro-indole scaffold is a key component of potent enzymatic inhibitors, particularly targeting GSK-3β. A series of 7-chloro-9H-pyrimido[4,5-b]indole-based derivatives have been synthesized and evaluated for their inhibitory activity. nih.gov These compounds function as ATP-competitive inhibitors, binding to the kinase's active site. nih.gov

Kinetic analysis has demonstrated that these compounds can achieve nanomolar potency. For example, the (R)-enantiomer of one amide derivative, (R)-3-(3-((7-chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)-3-oxopropanenitrile, displays an IC50 value of 480 nM against GSK-3β. nih.gov Further optimization led to even more potent compounds, showcasing the scaffold's potential. nih.gov The crucial role of a cyanoethyl group in maintaining inhibitory activity has been noted, likely due to its ability to form hydrogen bonds within the active site. tandfonline.com

| Compound | Description | IC50 (nM) |

|---|---|---|

| (R)-2 | (R)-3-(3-((7-chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)-3-oxopropanenitrile | 480 |

| (R)-28 | (R)-1-(3-((7-bromo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one | 360 |

Understanding DNA and Protein Interaction Mechanisms

Information regarding the specific interaction mechanisms of this compound with DNA is not available in the reviewed literature. The primary focus of research has been on its role as a scaffold for targeting specific enzyme and receptor proteins.

Computational Chemistry Applications in Drug Discovery

Computational methods have been instrumental in understanding the structure-activity relationships (SAR) and binding mechanisms of 7-chloro-indole derivatives.

Molecular docking and X-ray crystallography have provided a clear picture of how 7-chloro-9H-pyrimido[4,5-b]indole-based inhibitors bind to the ATP-binding site of GSK-3β. nih.govuef.fi The core scaffold interacts with the hinge region of the kinase, forming two critical hydrogen bonds with the backbone of residues Asp133 and Val135. uef.fi

Docking studies also highlighted the importance of a nitrile group present in some of the more potent derivatives. This group forms a hydrogen bond with the side chain of Lys85, further anchoring the inhibitor in the active site. uef.fi These computational predictions were later confirmed by the co-crystal structure of an inhibitor in complex with GSK-3β, validating the binding model. uef.fi Such studies are crucial for rational drug design, allowing for the optimization of ligand-protein interactions to enhance potency and selectivity. ijper.orgnih.gov

Molecular dynamics (MD) simulations have been employed to support the SAR and binding mode analyses of GSK-3β inhibitors. Simulations extending to 1 microsecond (µs) have been used to understand the conformational dynamics of the inhibitor-enzyme complex and to confirm interactions suggested by docking studies, such as a water-bridged interaction with Pro136. nih.govuef.fi

In a related context, MD simulations have also been used to study the flavin-dependent halogenase enzyme PrnA (tryptophan 7-halogenase), which is responsible for the regioselective chlorination of tryptophan to produce 7-chlorotryptophan, the biological precursor to many 7-chloro-indole compounds. nih.govacs.org These simulations provide insight into the structural basis for how the enzyme achieves chlorination specifically at the C7 position of the indole (B1671886) ring. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling (Potential Area)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a promising computational approach to systematically study and predict the biological activities of novel derivatives of this compound. Although specific QSAR models for this exact molecule are not extensively documented in publicly available literature, the broader class of indole derivatives has been the subject of numerous QSAR studies, providing a solid framework for future investigations. These studies aim to establish a mathematical relationship between the chemical structures of compounds and their biological activities, thereby guiding the rational design of more potent and selective molecules.

QSAR models are built upon the principle that the biological activity of a chemical compound is a function of its molecular structure. By analyzing a series of related compounds with known activities, it is possible to identify the key structural, physicochemical, and electronic properties (descriptors) that govern their biological effects. For indole derivatives, these descriptors often include steric parameters (e.g., molecular volume, surface area), electronic properties (e.g., partial charges, dipole moment, HOMO/LUMO energies), and hydrophobic characteristics (e.g., logP).

Various statistical methods are employed to develop QSAR models, ranging from multiple linear regression (MLR) to more complex machine learning algorithms and 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These models can provide valuable insights into the mechanism of action and help in predicting the activity of newly designed compounds prior to their synthesis, thus saving time and resources.

For instance, QSAR studies on indole-based anticancer agents have revealed that substitutions at different positions of the indole ring significantly influence their cytotoxic activity. mdpi.comresearchgate.net In one study on indole-sulfonamide derivatives, it was found that mass, charge, polarizability, van der Waals volume, and electronegativity were key properties governing their anticancer and antimalarial activities. nih.gov Another 3D-QSAR study on indole analogues as inhibitors of human non-pancreatic secretory phospholipase A2 highlighted the importance of steric and electrostatic fields in determining the inhibitory potency.

In the context of this compound, a QSAR study could explore the effects of substituting the chlorine atom at the 7-position with other halogens or electron-withdrawing/donating groups. Similarly, modifications to the ethyl ester group at the 2-position and substitutions on the indole nitrogen could be systematically evaluated. The generated QSAR model would quantify the contribution of these structural modifications to a specific biological activity, such as enzyme inhibition or receptor binding.

A hypothetical QSAR study on a series of this compound derivatives might yield a dataset similar to the one presented in the interactive table below. This table illustrates how different substituents on the indole scaffold could be correlated with biological activity (represented as pIC50, the negative logarithm of the half-maximal inhibitory concentration) and key molecular descriptors.

| Compound | Substituent (R) | pIC50 | LogP | Molecular Weight | Polar Surface Area |

|---|---|---|---|---|---|

| 1 | -H | 5.2 | 2.8 | 223.66 | 41.57 |

| 2 | -F | 5.5 | 2.9 | 241.65 | 41.57 |

| 3 | -Br | 5.8 | 3.2 | 302.56 | 41.57 |

| 4 | -CH3 | 5.4 | 3.1 | 237.69 | 41.57 |

| 5 | -OCH3 | 5.6 | 2.7 | 253.69 | 50.80 |

| 6 | -NO2 | 6.1 | 2.6 | 268.66 | 87.59 |

The development of robust and predictive QSAR models for this compound derivatives would be a valuable tool in medicinal chemistry. Such models could accelerate the discovery of new lead compounds with improved therapeutic profiles by enabling a more focused and efficient approach to chemical synthesis and biological testing.

Future Perspectives and Research Directions

Development of Novel Therapeutic Agents based on the Ethyl 7-Chloro-1H-Indole-2-Carboxylate Scaffold

The this compound scaffold is a versatile platform for generating new therapeutic agents. The indole-2-carboxylate (B1230498) core is instrumental in designing enzyme inhibitors and receptor ligands. clockss.org Modifications at various positions of the indole (B1671886) ring can lead to compounds with a wide range of biological activities. For instance, the introduction of a carboxyl group at the C2 position of an indole structure can enhance metal chelation, a crucial mechanism for HIV-1 integrase inhibitors. rsc.orgnih.gov

Research into related indole-2-carboxylic acid derivatives has yielded compounds with significant potential. A series of 6-acetamido-indole-2-carboxylic acid derivatives were identified as potent dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), with IC50 values in the low micromolar range. sci-hub.se Another study demonstrated that indole-2-carboxylic acid itself can inhibit the strand transfer of HIV-1 integrase, and further optimization led to derivatives with markedly improved inhibitory effects. nih.gov Specifically, derivative 17a showed an IC50 value of 3.11 μM. nih.gov

The functionalization of the core scaffold can be achieved through various chemical reactions. Condensation of aryl hydrazines with ethyl pyruvate (B1213749) followed by Fischer indolization is a common method to produce substituted-1H-indole-2-carboxylic acid ethyl esters. nih.gov These esters can then undergo further reactions, such as the Mannich reaction to introduce aminomethyl groups at the C3 position or Vilsmeier-Haack formylation to add a formyl group, creating intermediates for further synthesis. nih.gov These modifications have led to the synthesis of derivatives with potential anti-infective and anticonvulsant properties. nih.gov

| Derivative Class | Target/Activity | Key Findings | Reference |

|---|---|---|---|

| 6-acetamido-indole-2-carboxylic acids | IDO1/TDO Dual Inhibitors | Compound 9o-1 was the most potent, with IC50 values of 1.17 µM for IDO1 and 1.55 µM for TDO. | sci-hub.se |

| Indole-2-carboxylic acids with C6 halogenated benzene (B151609) ring | HIV-1 Integrase Strand Transfer Inhibitors | Compound 17a markedly inhibited integrase with an IC50 value of 3.11 μM. The C6 ring was shown to bind with viral DNA. | nih.gov |

| Functionalized indole-2-carboxylates | Anti-Infective, Anticonvulsant | Derivatives synthesized via Mannich and Vilsmeier-Haack reactions showed potential biological activities. | nih.gov |

| 3-substituted indole-2-carboxamides | Cannabinoid Receptor 1 (CB1) Allosteric Modulators | Starting from 5-chloro-1H-indole-2-carboxylic acid, derivatives were synthesized to explore structure-activity relationships. | nih.gov |

Exploration of New Biological Targets and Disease Indications for Indole Derivatives

The indole scaffold is a versatile pharmacophore that interacts with a multitude of biological targets, making it relevant for a wide array of diseases. jchr.org The ability of the indole ring to mimic protein structures contributes to its broad therapeutic potential. nih.govjchr.org Consequently, derivatives stemming from scaffolds like this compound are being investigated for new disease indications beyond their initial applications.

Oncology: Indole derivatives are prominent in cancer research, targeting pathways involved in cell proliferation, angiogenesis, and apoptosis. nih.govmdpi.com They have been developed as inhibitors of protein kinases, tubulin, and the p53 pathway. nih.gov Several indole-based drugs, such as Sunitinib, are used clinically for cancer treatment. mdpi.com

Infectious Diseases: The indole core is a promising framework for developing agents against various pathogens. mdpi.com Derivatives have shown potential as anti-tubercular agents by inhibiting targets like cell wall synthesis. nih.gov Research has also focused on developing indole-based compounds against parasitic diseases like Chagas disease, malaria, and leishmaniasis. acs.orgmdpi.com Furthermore, indole-2-carboxylic acid derivatives have been identified as a promising scaffold for HIV-1 integrase inhibitors. nih.gov

Neurodegenerative Diseases: Indole-based compounds are being explored for the treatment of neurodegenerative disorders such as Alzheimer's disease. jchr.orgmdpi.com They have been designed to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in Alzheimer's therapy. jchr.orgmdpi.com

Inflammatory and Metabolic Diseases: The anti-inflammatory properties of indole derivatives have been known for some time, with indomethacin (B1671933) being a classic example. nih.gov Newer research explores their role in modulating inflammatory pathways like NF-κB and COX-2. nih.govfrontiersin.org Additionally, indole derivatives produced by gut microbiota from tryptophan metabolism can impact liver metabolism and immune responses, suggesting therapeutic potential in intestinal and liver diseases. frontiersin.org

| Disease Area | Biological Target/Mechanism | Examples of Indications | Reference |

|---|---|---|---|

| Cancer | Protein Kinase Inhibition, Tubulin Polymerization Inhibition, PARP Inhibition | Glioblastoma, Lung Cancer, Breast Cancer, Ovarian Cancer | mdpi.comnih.govresearchgate.net |

| Infectious Diseases | HIV-1 Integrase, DprE1 (Tuberculosis), CYP51 (Chagas Disease) | HIV/AIDS, Tuberculosis, Chagas Disease, Malaria | nih.govnih.govacs.org |

| Neurodegenerative Diseases | AChE/BuChE Inhibition, MAO-B Inhibition | Alzheimer's Disease, Parkinson's Disease | jchr.orgmdpi.com |

| Inflammatory Diseases | COX-2, NF-κB Pathway Modulation, CysLT1 Receptor Antagonism | Rheumatoid Arthritis, Inflammatory Bowel Disease, Asthma | nih.govnih.gov |

| Metabolic Disorders | Anti-lipogenesis, Reverse Cholesterol Transport Activation | Obesity, Dyslipidemia | frontiersin.org |

Advanced Synthetic Methodologies for Further Diversification and Lead Optimization

The therapeutic potential of the this compound scaffold can be fully realized through the application of advanced synthetic methodologies. These techniques allow for the precise modification of the core structure, enabling the fine-tuning of pharmacological properties in a process known as lead optimization.

Key synthetic strategies for diversifying indole-2-carboxylates include:

Functionalization at the C3 Position: The C3 position is often a key site for modification. The Vilsmeier-Haack reaction introduces a formyl group, which can serve as a handle for further elaborations. rsc.orgnih.gov The Buchwald-Hartwig reaction allows for the introduction of substituted anilines and other amine derivatives at this position, creating a diverse library of compounds. rsc.orgnih.gov

N-Alkylation/Arylation: The indole nitrogen can be alkylated or arylated to explore how substituents at this position affect biological activity. mdpi.com Successful alkylations have been carried out using potassium hydroxide (B78521) in acetone (B3395972). mdpi.com

Modification of the Carboxylate Group: The ethyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid, which is often a key pharmacophore for interacting with biological targets. sci-hub.senih.gov This acid can then be converted into a wide range of amides via coupling reactions, a common strategy in medicinal chemistry to improve properties like cell permeability and metabolic stability. nih.govnih.gov

Ring Formation and Cyclization: The indole-2-carboxylate core can be used as a building block for more complex heterocyclic systems. For example, reaction of the corresponding carbohydrazide (B1668358) with various reagents can lead to the formation of triazino-indoles or pyridazino-indoles, significantly altering the shape and properties of the original scaffold. nih.gov

These synthetic approaches provide the tools necessary to systematically explore the structure-activity relationships (SAR) of the this compound scaffold, leading to the identification of optimized drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

Clinical Translational Potential and Pre-clinical Development Considerations

Translating a promising compound from the laboratory to clinical use is a complex process that requires careful consideration of its drug-like properties. For derivatives of this compound, the journey from a "hit" compound to a clinical candidate involves rigorous pre-clinical evaluation.

A critical aspect of this evaluation is the assessment of the compound's drug metabolism and pharmacokinetic (DMPK) properties. acs.org This includes studying its absorption, distribution, metabolism, and excretion (ADME). A compound may show excellent potency in an in vitro assay but fail in animal models due to poor metabolic stability or low plasma exposure. acs.org For example, a series of indole derivatives developed for Chagas disease showed good potency but had limited plasma exposure in animal studies, and optimization efforts were ultimately stopped due to unfavorable DMPK properties. acs.org

Pre-clinical development also involves:

In Vivo Efficacy Studies: Testing the optimized compounds in relevant animal models of the target disease to confirm that the in vitro activity translates to a therapeutic effect in vivo. acs.org

Toxicity and Safety Pharmacology: A comprehensive evaluation to identify any potential adverse effects before a compound can be considered for human trials.

While many indole derivatives are in pre-clinical and clinical development for various diseases, including cancer and infectious diseases, the path is challenging. nih.govnih.gov The success of any therapeutic agent based on the this compound scaffold will depend on a balanced profile of high potency, target selectivity, favorable pharmacokinetics, and an acceptable safety margin.

Q & A

Q. What are the recommended synthetic routes for preparing ethyl 7-chloro-1H-indole-2-carboxylate, and how can reaction efficiency be monitored?

- Methodological Answer : this compound can be synthesized via Friedel-Crafts acylation or modified Fischer indole synthesis. A validated protocol involves reacting ethyl 5-chloro-1H-indole-2-carboxylate with acyl chlorides in anhydrous 1,2-dichloroethane under argon, using aluminum chloride as a catalyst . Reaction progress should be monitored via TLC (25–33% ethyl acetate in hexane), with product isolation through acidification (pH 2 with 4 N HCl), extraction with ethyl acetate, and purification via Combiflash chromatography (0–40% ethyl acetate in hexane) .

Q. How should researchers purify and characterize this compound to ensure >95% purity?

- Methodological Answer : Post-synthesis, purification is critical. Use gradient flash chromatography (as above) followed by recrystallization from ethanol/water mixtures. Characterization requires a combination of:

- HPLC (C18 column, acetonitrile/water mobile phase) to confirm purity (>95%) .

- 1H/13C NMR (DMSO-d6 or CDCl3) to verify substitution patterns (e.g., indole C2 ester and C7 chloro groups) .

- High-resolution mass spectrometry (HRMS) to confirm molecular weight (C10H8ClNO2: theoretical 223.0244) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood for synthesis steps involving volatile solvents (e.g., dichloroethane) .

- Spill Management : Absorb spills with inert materials (vermiculite) and dispose as hazardous waste .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in product distribution during indole acylation reactions (e.g., abnormal vs. normal Fischer indole products)?

- Methodological Answer : Contradictions arise from competing reaction pathways (e.g., chloro vs. methoxy substituent directing effects). To troubleshoot:

- Control Experiments : Vary reaction temperature (e.g., 80°C vs. reflux) and monitor intermediates via LC-MS .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to compare activation energies for competing pathways .

- Isolation of Byproducts : Characterize minor products (e.g., ethyl 6-chloroindole-2-carboxylate) via preparative HPLC and X-ray crystallography to confirm structures .

Q. What strategies optimize the compound’s reactivity for structure-activity relationship (SAR) studies in drug discovery?

- Methodological Answer :

- Functional Group Manipulation : Introduce substituents at C3 via alkylation (e.g., triethylsilane-mediated reduction of ketones to alkyl groups) .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to protect the indole NH during modifications, followed by deprotection with TFA .

- In Silico Screening : Dock modified derivatives into target proteins (e.g., kinase ATP-binding sites) using AutoDock Vina to prioritize synthetic targets .

Q. How can researchers design experiments to investigate the compound’s photostability and degradation pathways?

- Methodological Answer :

- Accelerated Photodegradation : Expose solutions (in methanol/PBS) to UV light (254 nm) in a photoreactor. Sample at intervals (0, 6, 12, 24 h) and analyze degradation products via LC-MS/MS .

- Mechanistic Probes : Add radical scavengers (e.g., ascorbic acid) to assess oxidative vs. hydrolytic pathways .

- Quantum Yield Calculations : Measure degradation rates under controlled light intensity to model environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.